![molecular formula C7H6Cl2N4 B1472940 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine CAS No. 1357087-31-0](/img/structure/B1472940.png)

5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine

Overview

Description

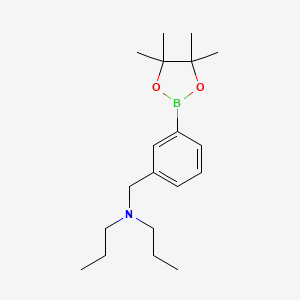

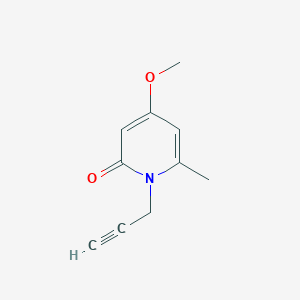

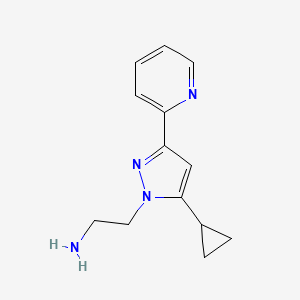

5,7-Dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is a chemical compound with the molecular formula C7H6Cl2N4. It has a molecular weight of 217.06 . This compound is a solid at room temperature .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 217.06 . More detailed physical and chemical properties are not provided in the retrieved sources.Scientific Research Applications

Synthesis of Pyrazolo[4,3-d]pyrimidines

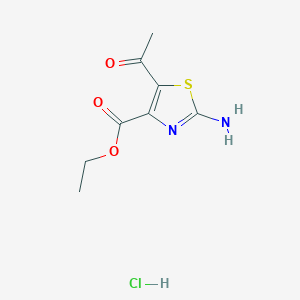

A study by Havlícek et al. (2015) describes the synthesis of pyrazolo[4,3-d]pyrimidines as potential kinase inhibitors. The research highlights the formation of a novel condensed heteroaromatic ring system during the chlorination of 5,7-dihydroxypyrazolo[4,3-d]pyrimidine, leading to analogues of known kinase inhibitors (Havlícek, Moravcova, Kryštof, & Strnad, 2015). This study showcases the chemical versatility of pyrazolo[4,3-d]pyrimidine derivatives and their relevance in developing new therapeutic agents.

Anticancer and Anti-inflammatory Applications

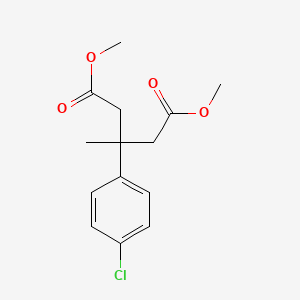

Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, providing insights into their potential therapeutic applications. The study suggests that specific structural modifications can enhance the biological activities of these compounds, indicating their significance in drug discovery efforts (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Phosphodiesterase Inhibitors

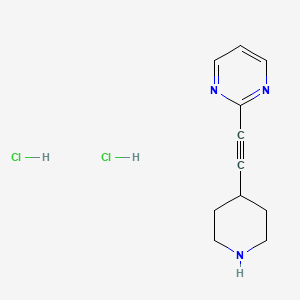

Tollefson et al. (2010) explored 1H-pyrazolo[4,3-d]pyrimidines as a class of potent phosphodiesterase 5 (PDE5) inhibitors. Their work aimed at improving the selectivity and potency of these inhibitors, highlighting the application of pyrazolo[4,3-d]pyrimidine derivatives in treating conditions such as erectile dysfunction (Tollefson, Acker, Jacobsen, Hughes, Walker, Fox, Palmer, Freeman, Yu, & Bond, 2010).

Heterocyclic Synthesis

Various studies have focused on using pyrazolo[4,3-d]pyrimidines as building blocks in heterocyclic synthesis. For example, the research by Sambaiah et al. (2019) outlines a new synthesis approach for fused pyrazolo-pyrimidine and isoxazolo-pyrimidine hybrids, demonstrating the synthetic utility of these compounds in creating diverse heterocyclic structures (Sambaiah, Mallesham, Kumar, Bobde, Hota, Yennam, Ghosh, & Behera, 2019).

Safety and Hazards

The safety information for 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine indicates that it has the GHS07 pictogram and the signal word “Warning”. The hazard statements include H302, H315, H319, H335, and the precautionary statements include P261, P271, P280, P301, P301, P302, P304, P305, P312, P313, P332, P337, P338, P340, P351, P352 .

Mechanism of Action

Target of Action

The primary target of the compound 5,7-dichloro-2-ethyl-2H-pyrazolo[4,3-d]pyrimidine is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle . Inhibition of CDK2 is an appealing target for cancer treatment that targets tumor cells in a selective manner .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal progression of the cell cycle, leading to the arrest of cell proliferation . The compound exerts its inhibitory effect by fitting into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The action of this compound affects the CDK2/cyclin A2 pathway . CDK2, when complexed with cyclin A2, regulates the transition from the G1 phase to the S phase of the cell cycle . By inhibiting CDK2, the compound disrupts this transition, leading to cell cycle arrest .

Result of Action

The result of the action of this compound is the significant inhibition of cell proliferation . Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib (IC50: 144, 176 and 19 nM, respectively) .

properties

IUPAC Name |

5,7-dichloro-2-ethylpyrazolo[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6Cl2N4/c1-2-13-3-4-5(12-13)6(8)11-7(9)10-4/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWHAJCRXKMRHKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C(=N1)C(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6Cl2N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(Methoxymethyl)-1H-1,2,4-triazol-5-yl]ethane-1,2-diamine oxalate](/img/structure/B1472874.png)